molecular formula C10H9BrN2 B117308 3-(4-bromophenyl)-5-methyl-1H-pyrazole CAS No. 145353-53-3

3-(4-bromophenyl)-5-methyl-1H-pyrazole

Cat. No. B117308
CAS RN: 145353-53-3
M. Wt: 237.1 g/mol
InChI Key: WANDSSMDLLHHCJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-methyl-1H-pyrazole (also referred to as 3-BP-5-MP) is a synthetic organic compound belonging to the class of pyrazoles. It is a white crystalline solid with a molecular weight of 289.14 g/mol and a melting point of 253 °C. 3-BP-5-MP has been the subject of extensive research due to its unique properties and potential applications in a range of scientific fields.

Scientific Research Applications

Biomedical Applications

3-(4-bromophenyl)-5-methyl-1H-pyrazole has been studied for various biomedical applications. For instance, a study explored the synthesis of a compound involving this compound, which shows potential for the regulation of inflammatory diseases as indicated by docking studies (Ryzhkova et al., 2020).

Antiproliferative Agents

The compound has been a focus in the synthesis of novel antiproliferative agents. A study reported the synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including a variant of this compound, showing cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).

Antimicrobial Properties

Compounds synthesized using this compound have demonstrated interesting antimicrobial properties, particularly against pathogenic yeast and moulds, suggesting their potential as therapeutic agents in antifungal treatments (Farag et al., 2008).

Nonlinear Optical Studies

Studies have also focused on the nonlinear optical properties of derivatives of this compound. A derivative was found to exhibit considerable nonlinear optical properties, indicating potential applications in materials science (Tamer et al., 2016).

Fluorescence Studies

The fluorescence properties of pyrazoline derivatives, including those involving this compound, have been investigated. These studies can contribute to the development of fluorescent materials and sensors (Ibrahim et al., 2016).

Crystallography and Structural Studies

Various studies have been conducted on the crystal structure and molecular properties of derivatives of this compound. These studies are crucial in understanding the chemical and physical properties of these compounds, which can be applied in the field of material sciences and drug design (Loh et al., 2013).

properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDSSMDLLHHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363366
Record name 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

948293-34-3, 145353-53-3
Record name 5-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole?

A1: The molecular formula of this compound is C10H9BrN2 []. The crystal structure has been determined to be orthorhombic, belonging to the space group P212121 (no. 19) [].

Q2: What are the specific unit cell dimensions for the crystal structure of this compound?

A2: The unit cell dimensions are as follows: * a = 5.9070(3) Å* b = 9.2731(7) Å* c = 17.5641(14) Å* V = 962.09(12) Å3 []

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